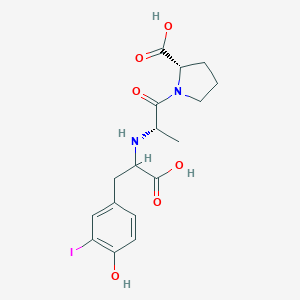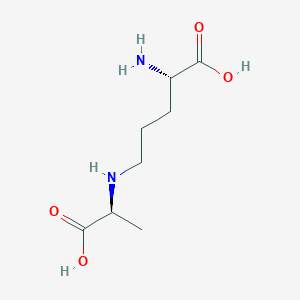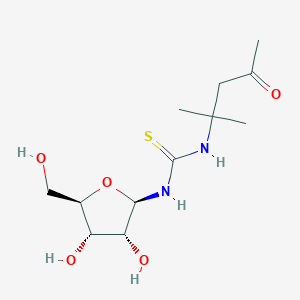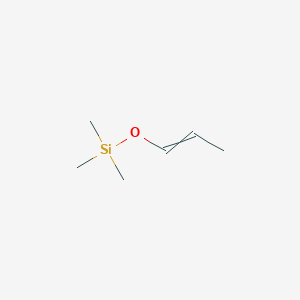
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods that involve chemical reactions to produce a pure form of the compound. The purpose of
作用機序
The mechanism of action of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is not fully understood. However, studies have shown that the compound exerts its effects by modulating specific cellular pathways. The compound has been shown to inhibit the activity of specific enzymes involved in inflammation and tumor growth. Additionally, the compound has been shown to activate specific signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects
Studies have shown that 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride possesses several biochemical and physiological effects. The compound has been shown to inhibit the production of specific inflammatory mediators such as prostaglandins and cytokines. Additionally, the compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. The compound has also been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride in lab experiments is its high purity and stability. The compound is synthesized using specific methods that produce a pure form of the compound, making it suitable for use in various experiments. However, one of the limitations of using this compound is its low solubility in water, which can limit its application in certain experiments.
将来の方向性
There are several future directions for the study of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride. One of the future directions is to explore the potential of the compound as a therapeutic agent for the treatment of various diseases. Additionally, future studies could focus on elucidating the mechanism of action of the compound and identifying specific cellular pathways that are modulated by the compound. Finally, future studies could explore the potential of the compound as a tool for the study of specific biological processes.
In conclusion, 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized using specific methods that produce a pure form of the compound. The compound has shown potential as a therapeutic agent for the treatment of various diseases and possesses several biochemical and physiological effects. Future studies could focus on exploring the potential of the compound as a therapeutic agent and elucidating its mechanism of action.
合成法
The synthesis of 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride involves several chemical reactions. The first step involves the reaction between 5-nitroindole and (1-bromoethyl)cyclopropane in the presence of a base such as potassium carbonate. This reaction produces a compound known as 5-nitro-1-(1-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridin-4-yl)ethanone. The second step involves the reduction of the nitro group using a reducing agent such as iron powder and hydrochloric acid to produce 3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole. Finally, the addition of hydrochloric acid to the compound produces the hydrochloride salt form of the compound.
科学的研究の応用
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride has been extensively studied for its potential applications in various fields of science. One of the primary applications of this compound is in the field of medicinal chemistry. The compound has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
特性
CAS番号 |
109793-76-2 |
|---|---|
製品名 |
3-(1-(Cyclopropylmethyl)-1,2,3,6-tetrahydro-4-pyridinyl)-5-nitro-1H-indole hydrochloride |
分子式 |
C23H38N2O3.ClH |
分子量 |
333.8 g/mol |
IUPAC名 |
3-[1-(cyclopropylmethyl)-1,2,3,6-tetrahydropyridin-1-ium-4-yl]-5-nitro-1H-indole;chloride |
InChI |
InChI=1S/C17H19N3O2.ClH/c21-20(22)14-3-4-17-15(9-14)16(10-18-17)13-5-7-19(8-6-13)11-12-1-2-12;/h3-5,9-10,12,18H,1-2,6-8,11H2;1H |
InChIキー |
OIMQESOYVVCCHB-UHFFFAOYSA-N |
SMILES |
C1CC1C[NH+]2CCC(=CC2)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-].[Cl-] |
正規SMILES |
C1CC1C[NH+]2CCC(=CC2)C3=CNC4=C3C=C(C=C4)[N+](=O)[O-].[Cl-] |
同義語 |
1H-INDOLE, 3-(1-(CYCLOPROPYLMETHYL)-1,2,3,6-TETRAHYDRO-4-PYRIDINYL)-5- NITRO-, MO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![N-[(E,3R,4R,5R,9R,10S,11S)-10-hydroxy-11-[(1S,3S,4R,5S,7R,8R,12E,14E,17S,19R)-17-hydroxy-4-(hydroxymethyl)-3,5,7-trimethoxy-8,14-dimethyl-11-oxo-10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-trien-9-yl]-4-methoxy-3,5,9-trimethyl-6-oxododec-1-enyl]-N-methylformamide](/img/structure/B216857.png)

